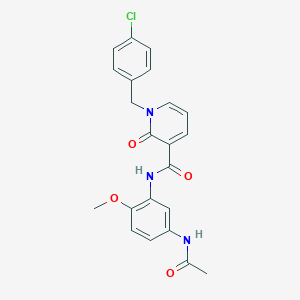

N-(5-acetamido-2-methoxyphenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-(5-acetamido-2-methoxyphenyl)-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN3O4/c1-14(27)24-17-9-10-20(30-2)19(12-17)25-21(28)18-4-3-11-26(22(18)29)13-15-5-7-16(23)8-6-15/h3-12H,13H2,1-2H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRAXIYUDJWCQIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-acetamido-2-methoxyphenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS Number: 941952-31-4) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

- Molecular Formula : C22H20ClN3O4

- Molecular Weight : 425.9 g/mol

- Structural Features : It contains a dihydropyridine core, an acetamido group, and methoxy and chlorobenzyl substituents, which may contribute to its biological activity.

Preliminary studies suggest that this compound may act through various mechanisms:

- Enzyme Inhibition : The compound is hypothesized to inhibit specific enzymes involved in inflammatory pathways or cancer progression.

- Receptor Modulation : Its structural components may allow it to interact with various receptors, potentially modulating their activity.

Antinociceptive Effects

Recent studies have indicated significant antinociceptive (pain-relieving) properties:

- In Vivo Studies : The compound demonstrated a reduction in pain responses in animal models when administered at doses of 20 and 50 mg/kg, showing efficacy comparable to known analgesics like acetaminophen .

Anti-inflammatory Properties

The compound's anti-inflammatory potential has been evaluated through various assays:

- Formalin Test : Exhibited significant reduction in edema formation induced by carrageenan or croton oil, indicating its anti-inflammatory capabilities .

Comparative Analysis with Related Compounds

A comparison of the biological activities of structurally similar compounds reveals that this compound may exhibit superior activity profiles:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Methoxy group | Moderate analgesic |

| Compound B | Chlorine substitution | High anti-inflammatory |

| This compound | Unique acetamido and methoxy groups | Significant analgesic and anti-inflammatory effects |

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- In Silico Studies : Molecular docking studies indicated high binding affinities with COX enzymes, suggesting potential as an anti-inflammatory agent.

- Toxicity Predictions : Assessments using the DEREK program have identified potential toxicophoric groups, indicating a need for further safety evaluations in clinical settings .

- ADME Properties : Predictions regarding Absorption, Distribution, Metabolism, and Excretion (ADME) suggest favorable profiles for human intestinal absorption and cell permeability .

Comparison with Similar Compounds

Table 1: Structural Features

| Compound Name | Core Structure | Key Substituents | Molecular Weight (Da)* |

|---|---|---|---|

| N-(5-acetamido-2-methoxyphenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | 1,2-dihydropyridine | 4-chlorobenzyl, 5-acetamido-2-methoxyphenyl | ~443.88 |

| (4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-2-[(1R)-2-{carboxy[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]methyl... | Thiazolidine + β-lactam-like | Amino-phenylacetamido, carboxy-thiazolidine, dimethyl groups | ~785.80† |

| (2S,5R,6R)-6-{(R)-2-[(R)-2-Amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[... | Bicyclic β-lactam (e.g., penicillin-like) | Amino-phenylacetamido, bicyclic sulfur-containing core, dimethyl groups | ~636.68† |

*Calculated using average atomic masses.

†Estimated based on structural formula.

Key Observations :

- Core Diversity : The target compound’s dihydropyridine core contrasts sharply with the β-lactam/thiazolidine systems in the reference compounds, suggesting divergent mechanisms (e.g., kinase vs. cell wall synthesis inhibition) .

- Functional Groups: The acetamido-methoxyphenyl moiety may engage in hydrogen bonding akin to the amino and carboxy groups in the reference compounds, though with distinct spatial orientations.

Hypothetical Pharmacological Implications

- Target Specificity : The dihydropyridine scaffold is associated with calcium channel modulation in drugs like nifedipine. However, the 4-chlorobenzyl and acetamido-methoxyphenyl groups could redirect activity toward kinases or proteases, diverging from the β-lactams’ antibacterial targets .

Challenges in Direct Comparison

- Data Limitations: No peer-reviewed studies directly compare this compound with the Pharmacopeial Forum analogs. The above analysis is extrapolated from structural and functional group trends.

- Synthetic Complexity : The reference compounds’ multi-ring systems and stereocenters (e.g., 4S, 1R configurations) imply higher synthetic difficulty compared to the target’s relatively planar dihydropyridine core.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.